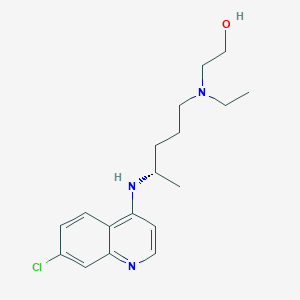

(S)-Hydroxychloroquine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160181 | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-24-0 | |

| Record name | (S)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-Hydroxychloroquine: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key signaling pathways of (S)-Hydroxychloroquine, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the (S)-enantiomer of hydroxychloroquine (B89500), a 4-aminoquinoline (B48711) drug. While hydroxychloroquine is often used as a racemic mixture, understanding the properties of individual enantiomers is crucial for stereospecific drug development and interaction studies.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol[1] |

| SMILES | CCN(CCC--INVALID-LINK--NC1=C2C=CC(=CC2=NC=C1)Cl)CCO[1][2] |

| InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1[1] |

| InChIKey | XXSMGPRMXLTPCZ-AWEZNQCLSA-N[1] |

| CAS Number | 137433-24-0[1] |

| Molecular Formula | C18H26ClN3O[1][3][4][5] |

Physicochemical Properties

The physicochemical properties of hydroxychloroquine are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a weak base that is often administered as a sulfate (B86663) salt to improve its solubility.[6][7][8]

Table 2: Physicochemical Data for Hydroxychloroquine and its Sulfate Salt

| Property | Value | Notes |

| Molecular Weight | 335.88 g/mol [3][4] | Free base |

| 433.96 g/mol [7][9] | Sulfate salt | |

| Melting Point | 89-91 °C[10][11] | Free base |

| ~240 °C[11][12][13][14] | Sulfate salt (one form) | |

| ~198 °C[11] | Sulfate salt (another form) | |

| pKa | 4.0, 8.3, 9.7[15][16] | Refers to the protonation of the amine groups |

| Solubility | Water: Freely soluble (Sulfate)[7][8][9]; 100 mg/mL (Sulfate)[17]; ~200 mg/mL (Sulfate)[18] | The sulfate salt is highly soluble in water. |

| DMSO: Soluble[2] | This compound sulfate | |

| Methanol: Soluble[2] | This compound sulfate | |

| Alcohol, Chloroform, Ether: Practically insoluble (Sulfate)[7][8][9][11] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties and for understanding the biological activity of this compound.

A. Determination of pKa (Potentiometric Titration)

The pKa values of ionizable compounds like hydroxychloroquine can be determined using pH-metric titration.[19] This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH of the solution with a calibrated pH electrode. The pKa is then calculated from the titration curve. A hybrid method combining pH-metric titration with UV-spectrophotometry can also be employed if the different ionization states of the molecule exhibit distinct UV spectra.[19]

Caption: Generalized workflow for pKa determination by potentiometric titration.

B. Measurement in Biological Samples (Capillary Electrophoresis)

A capillary electrophoresis (CE)-based method can be used for the quantitative analysis of hydroxychloroquine and its metabolites in whole blood.[16] The method involves protein precipitation to extract the analytes, followed by separation using a capillary electrophoresis system. Detection is typically performed using a diode array detector. The separation is based on the differential migration of the charged analytes in an electric field.[16]

Signaling Pathways and Mechanism of Action

Hydroxychloroquine exerts its effects through multiple mechanisms, primarily by accumulating in acidic intracellular compartments like lysosomes and endosomes, leading to a disruption of their function.

A. Inhibition of Autophagy

A key mechanism of action for hydroxychloroquine is the inhibition of autophagy, a cellular process for degrading and recycling cellular components.[6][20][21] It achieves this by increasing the pH of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes to form autolysosomes.[20][22] This blockage of the final degradation step leads to an accumulation of autophagosomes and inhibits the recycling of cellular material.[20][23] This mechanism is being explored for its anti-cancer effects.[21][22][23]

Caption: Inhibition of autophagosome-lysosome fusion by this compound.

B. Inhibition of Toll-Like Receptor (TLR) Signaling

Hydroxychloroquine is known to inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and play a role in autoimmune diseases.[24] By accumulating in endosomes, hydroxychloroquine is thought to interfere with the binding of ligands to these TLRs and inhibit downstream signaling pathways.[25] This leads to a reduction in the production of pro-inflammatory cytokines such as interferons, IL-1, and IL-6, contributing to its immunomodulatory effects.[6]

Caption: Inhibition of TLR7/9 signaling pathway by this compound.

References

- 1. Hydroxychloroquine, (S)- | C18H26ClN3O | CID 178396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 4. Hydroxychloroquine [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. sdpomf.com [sdpomf.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. HYDROXYCHLOROQUINE - Hydroxychloroquine sulfate [products.sanofi.us]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydroxychloroquine [drugfuture.com]

- 12. Hydroxychloroquine sulfate(747-36-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Hydroxychloroquine sulfate CAS#: 747-36-4 [m.chemicalbook.com]

- 14. Hydroxychloroquine sulfate | CAS#:747-36-4 | Chemsrc [chemsrc.com]

- 15. open.metu.edu.tr [open.metu.edu.tr]

- 16. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. scielo.br [scielo.br]

- 20. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Stereospecific Synthesis of (S)-Hydroxychloroquine: A Technical Guide

Abstract

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is a chiral molecule administered clinically as a racemate. However, the distinct pharmacological and toxicological profiles of its enantiomers have spurred significant interest in stereospecific synthesis to isolate the more beneficial or less toxic isomer. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (S)-Hydroxychloroquine. It is intended for researchers, scientists, and professionals in drug development. This document details two primary strategies: chiral resolution of racemic intermediates and asymmetric synthesis of the key chiral side-chain. Comprehensive experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methods.

Introduction

Hydroxychloroquine, chemically known as 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol, possesses a single stereocenter in its diaminoalkane side chain. The differential biological activities of the (R) and (S) enantiomers necessitate the development of robust and efficient methods for their stereospecific synthesis. This guide focuses on the preparation of the (S)-enantiomer, outlining established and emerging synthetic routes.

Synthetic Strategies

The stereospecific synthesis of this compound hinges on the preparation of the enantiomerically pure side chain, (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, which is then coupled with 4,7-dichloroquinoline (B193633). The primary approaches to obtain this chiral amine are:

-

Chiral Resolution: Separation of a racemic mixture of the chiral amine precursor using a chiral resolving agent.

-

Asymmetric Synthesis: Direct synthesis of the chiral amine with a high degree of enantioselectivity, often employing chiral catalysts or auxiliaries.

A third approach involves the resolution of the final racemic hydroxychloroquine product.

Chiral Resolution of the Precursor Amine

A prevalent and effective method for obtaining the (S)-chiral amine is through the diastereomeric salt resolution of the racemic amine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, using a chiral acid. (S)-(+)-Mandelic acid is a commonly used resolving agent for this purpose. The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Experimental Workflow: Chiral Resolution with Mandelic Acid

Caption: Workflow for chiral resolution of the precursor amine.

Quantitative Data for Chiral Resolution with Mandelic Acid

| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Diastereomeric Salt Formation | Racemic Amine (5), (S)-(+)-Mandelic Acid | (S)-Amine-(S)-Mandelate Salt (6) | 52 | >99 | [1] |

| Liberation of (S)-Amine | (S)-Amine-(S)-Mandelate Salt (6), NaOH | (S)-Amine (8) | 63-83 | >99 | [1] |

| Coupling with 4,7-Dichloroquinoline | (S)-Amine (8), 4,7-Dichloroquinoline | This compound (3) | 62-68 | >99 | [1] |

| Sulfation | This compound (3), H₂SO₄ | This compound Sulfate (10) | 67-85 | >99 | [1] |

Experimental Protocol: Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol [1]

-

Preparation of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (S)-mandelate (6):

-

A solution of (S)-(+)-mandelic acid in 2-propanol is added to a solution of racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (5) in 2-propanol.

-

The mixture is stirred and the resulting precipitate is collected by filtration.

-

The solid is recrystallized from 2-propanol to yield the diastereomerically pure (S)-amine-(S)-mandelate salt.

-

-

Preparation of (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (8):

-

The (S)-amine-(S)-mandelate salt (6) is suspended in tert-butyl methyl ether.

-

An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is stirred for 2 hours.

-

The organic layer is separated, dried, and concentrated under reduced pressure to afford the free (S)-amine.

-

-

Preparation of (S)-2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol (3):

-

A mixture of (S)-amine (8), 4,7-dichloroquinoline, triethylamine, and potassium carbonate is heated at 135 °C for 24 hours.

-

After cooling, the reaction mixture is purified by chromatography to yield this compound.

-

-

Preparation of this compound Sulfate (10):

-

This compound (3) is dissolved in ethanol.

-

Sulfuric acid is added, and the mixture is refluxed.

-

The resulting precipitate is filtered and dried to give the final product.

-

Direct Resolution of Racemic Hydroxychloroquine

An alternative resolution strategy involves the direct separation of racemic hydroxychloroquine using a chiral resolving agent. Di-p-Anisoyl-L-Tartaric Acid (L-DATA) has been shown to be effective for this purpose. This method forms a less soluble diastereomeric salt with this compound.

Quantitative Data for Direct Resolution with L-DATA

| Step | Resolving Agent | Product | Initial Yield (%) | Initial Optical Purity (%) | Final Yield (%) (after 3 recrystallizations) | Final Optical Purity (%) (after 3 recrystallizations) | Reference |

| Diastereomeric Salt Formation | L-DATA | 2L-DATA:(S)-HCQ Salt (less soluble) | 96.9 | 63.0 | 74.2 | 99.0 | [2] |

Experimental Protocol: Direct Resolution of (rac)-Hydroxychloroquine [2]

-

Diastereomeric Salt Formation:

-

Racemic hydroxychloroquine and Di-p-Anisoyl-L-Tartaric Acid (L-DATA) are refluxed in a suitable solvent system.

-

The reaction parameters (solvent volume, reflux time, filtration temperature, and molar ratio) are optimized to maximize yield and optical purity.

-

-

Isolation and Purification:

-

The less soluble diastereomeric salt (2L-DATA:S-HCQ) is isolated by filtration.

-

The product is further purified by successive recrystallizations to achieve high enantiomeric purity.

-

Asymmetric Synthesis

Logical Relationship: Asymmetric Synthesis of the Chiral Side Chain

Caption: Conceptual workflow for asymmetric synthesis of the chiral amine.

Experimental Protocol: Conceptual Asymmetric Reductive Amination (Based on Chloroquine Analogue Synthesis)[3]

-

Formation of Diastereomeric Intermediate:

-

5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone, (S)-α-methylbenzylamine, and a Lewis acid (e.g., titanium isopropoxide) are reacted in a suitable solvent such as methanol.

-

The resulting imine is reduced in situ, for example, by catalytic hydrogenation, to yield a mixture of diastereomeric amines.

-

-

Removal of Chiral Auxiliary:

-

The chiral auxiliary is removed by hydrogenolysis (catalytic hydrogenation), which cleaves the benzyl (B1604629) group, to afford the desired (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

-

-

Coupling:

-

The resulting (S)-amine is then coupled with 4,7-dichloroquinoline as described in the chiral resolution protocol.

-

Conclusion

The stereospecific synthesis of this compound is a critical endeavor for the development of safer and more effective therapeutics. This guide has detailed the primary methodologies, including chiral resolution of both the precursor amine and the final racemic product, as well as a conceptual framework for asymmetric synthesis. The provided quantitative data and experimental protocols offer a practical foundation for researchers in the field. The choice of synthetic route will depend on factors such as scalability, cost-effectiveness, and desired enantiomeric purity. Further research into novel asymmetric catalytic methods will likely lead to even more efficient and elegant syntheses of this important chiral drug.

References

(S)-Hydroxychloroquine: A Technical Guide on the Mechanism of Action in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxychloroquine (B89500) (HCQ), a cornerstone therapy for autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), is administered as a racemic mixture of (S)- and (R)-enantiomers.[1] Its therapeutic efficacy stems from a multifaceted immunomodulatory mechanism rather than direct immunosuppression.[2][3] Core mechanisms include accumulation in acidic intracellular vesicles (lysosomes and endosomes), leading to an increase in pH.[4][5] This fundamental action disrupts critical cellular processes that drive autoimmune pathology: it inhibits endosomal Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are key sensors of nucleic acids that trigger interferon production[6][7]; it impairs antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, reducing the activation of autoreactive T cells[8][9][10]; and it modulates autophagy, a cellular degradation process, which can lead to apoptosis of effector T cells.[11][12] Downstream effects include the significant reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14]

While the racemate's action is well-documented, research specifically delineating the distinct contributions of the (S)-enantiomer in autoimmune conditions is limited. In vitro studies against SARS-CoV-2 have suggested that (S)-HCQ may possess superior activity compared to its (R)-counterpart.[15] However, pharmacokinetic studies in patients with rheumatoid arthritis show a higher blood concentration of the (R)-enantiomer, suggesting stereoselective metabolism and disposition.[1] This guide synthesizes the known mechanisms of racemic HCQ, presents available quantitative data on its immunomodulatory effects, details relevant experimental protocols, and discusses the emerging, albeit sparse, evidence regarding the stereospecific actions of the (S)-enantiomer.

Core Mechanisms of Action

The immunomodulatory effects of hydroxychloroquine are pleiotropic, originating from its fundamental physicochemical property as a weak base that leads to its accumulation in acidic organelles.[4][16]

Lysosomotropism and Endosomal pH Alkalinization

HCQ readily permeates cell membranes and becomes protonated and trapped within the acidic environment of lysosomes and endosomes, a property known as lysosomotropism.[5][17] This accumulation raises the intraluminal pH from its normal acidic state (pH 4.5-5.0).[5][8] The alkalinization of these compartments is the primary event that triggers the cascade of downstream immunomodulatory effects, as many of the enzymes and processes within them are pH-dependent.[13][18]

Inhibition of Toll-Like Receptor (TLR) Signaling

A critical mechanism of HCQ in diseases like SLE is the inhibition of endosomal TLRs, specifically TLR7 and TLR9.[6][19] These receptors recognize nucleic acid fragments from pathogens or cellular debris, and their aberrant activation by self-DNA and self-RNA is a key driver of autoimmunity, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[20][21]

HCQ inhibits TLR signaling through at least two distinct mechanisms:

-

Impaired TLR Maturation and Function : The increase in endosomal pH prevents the proteolytic cleavage required for TLR9 activation.[22]

-

Direct Ligand Interference : HCQ can bind directly to nucleic acids, preventing them from interacting with their respective TLRs.[6][20][23]

This dual inhibition blocks downstream signaling cascades involving MyD88 and IRF7, ultimately suppressing the transcription of IFN-α and other inflammatory cytokine genes.[4][13]

Caption: HCQ inhibits TLR9 by raising endosomal pH and binding to nucleic acid ligands.

Interference with Antigen Presentation

In antigen-presenting cells (APCs) such as dendritic cells and B cells, HCQ disrupts the processing and presentation of antigens via MHC class II molecules.[8][18] This process is crucial for the activation of CD4+ helper T cells, which orchestrate the adaptive immune response.

The mechanism involves:

-

Inhibition of Proteolysis : Lysosomal enzymes (e.g., cathepsins) responsible for degrading protein antigens into peptides are pH-sensitive and become less active in the alkaline environment created by HCQ.[8][24]

-

Impaired Peptide Loading : The loading of antigenic peptides onto MHC class II molecules within the MIIC (MHC class II compartment) is also a pH-dependent process that is hindered by HCQ.[9][10]

By impairing the presentation of self-antigens, HCQ reduces the activation of autoreactive CD4+ T cells, a central event in many autoimmune diseases.[10][13]

Caption: HCQ raises lysosomal pH, inhibiting antigen degradation and loading onto MHC-II.

Modulation of Autophagy

Autophagy is a catabolic process where cellular components are delivered to lysosomes for degradation. It is essential for cellular homeostasis, but its dysregulation is implicated in autoimmunity. HCQ is a well-established inhibitor of autophagic flux.[11][25] It does not prevent the formation of autophagosomes but blocks their fusion with lysosomes.[12] This blockade leads to the accumulation of autophagosomes within the cell.[11][26]

In the context of autoimmunity, this inhibition has a significant consequence: it preferentially induces apoptosis (programmed cell death) in activated effector T cells (CD45RO+), which are highly dependent on autophagy for survival.[11][27] This may contribute to the therapeutic effect by selectively depleting the self-reactive T cells that drive the disease, while having a milder effect on naive T cells.[11]

References

- 1. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mp.pl [mp.pl]

- 3. youtube.com [youtube.com]

- 4. sdpomf.com [sdpomf.com]

- 5. researchgate.net [researchgate.net]

- 6. ccjm.org [ccjm.org]

- 7. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of hydroxychloroquine on alloreactivity and its potential use for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lysosomotropic amines, chloroquine and hydroxychloroquine: a potentially novel therapy for graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxychloroquine preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy: A possible mechanism for therapeutic modulation of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. droracle.ai [droracle.ai]

- 17. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ard.bmj.com [ard.bmj.com]

- 22. researchgate.net [researchgate.net]

- 23. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hydroxychloroquine induces autophagic cell death of human dermal fibroblasts: implications for treating fibrotic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine [frontiersin.org]

- 27. researchgate.net [researchgate.net]

The Pharmacological Profile of (S)-Hydroxychloroquine: A Technical Guide

Abstract

Hydroxychloroquine (B89500) (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is a chiral molecule administered as a racemic mixture of its two enantiomers, (S)- and (R)-hydroxychloroquine. Emerging research has unveiled distinct pharmacological profiles for each enantiomer, with (S)-Hydroxychloroquine demonstrating a potentially superior therapeutic window. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, encompassing its pharmacokinetics, pharmacodynamics, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic properties of hydroxychloroquine are characterized by stereoselectivity, with notable differences observed between the (S)- and (R)-enantiomers.[1][2]

Absorption and Distribution

Hydroxychloroquine is readily absorbed from the gastrointestinal tract.[3] Both enantiomers have a large volume of distribution, indicating extensive tissue sequestration.[3] However, protein binding differs significantly between the two, with this compound exhibiting higher plasma protein binding (~64%) compared to (R)-Hydroxychloroquine (~37%).[1][4] This stereoselective protein binding may influence the free drug concentration and subsequent distribution into tissues.[4]

Metabolism and Excretion

Metabolism of hydroxychloroquine occurs in the liver, primarily through cytochrome P450 enzymes (CYP2D6, 2C8, 3A4, and 3A5), leading to the formation of active metabolites.[3][5] The (S)-enantiomer is subject to more rapid hepatic metabolism and urinary excretion.[1] The renal clearance of this compound is approximately twice that of its (R)-counterpart.[1][6] Consequently, this compound has a significantly shorter elimination half-life.[1]

Table 1: Comparative Pharmacokinetic Parameters of Hydroxychloroquine Enantiomers

| Parameter | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Reference(s) |

| Plasma Protein Binding | ~64% | ~37% | ~52% (average) | [1][4] |

| Renal Clearance (blood) | 41 ± 11 ml/min | Approximately half of (S)-form | - | [1] |

| Elimination Half-life | 19 ± 5 days | 22 ± 6 days | - | [1] |

| Total Urinary Excretion | Higher than (R)-form | Lower than (S)-form | - | [1] |

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects through a variety of mechanisms, primarily involving modulation of the immune system and interference with intracellular processes.

Immunomodulatory Effects

A key mechanism of action for hydroxychloroquine is its accumulation in acidic intracellular compartments such as lysosomes.[2][7] This leads to an increase in lysosomal pH, which in turn inhibits the activity of lysosomal enzymes.[7] This disruption of lysosomal function has several downstream effects on the immune system:

-

Inhibition of Antigen Presentation: By altering lysosomal pH, hydroxychloroquine impairs the processing and presentation of antigens by antigen-presenting cells (APCs), thereby reducing the activation of T cells.[7][8]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine interferes with TLRs, particularly TLR7 and TLR9, which are crucial for the recognition of microbial nucleic acids and the subsequent initiation of inflammatory responses.[7] By inhibiting TLR signaling, it dampens the production of pro-inflammatory cytokines.[7][8]

Antiviral Activity

Recent studies have highlighted the antiviral properties of hydroxychloroquine, with the (S)-enantiomer showing greater potency against certain viruses, such as SARS-CoV-2, in vitro.[4][9] The proposed antiviral mechanisms include:

-

Inhibition of Viral Entry: By increasing the pH of endosomes and lysosomes, hydroxychloroquine can inhibit the fusion of viral and host cell membranes, a critical step for the entry of many viruses.[7]

-

Enantioselective Activity: In vitro studies have demonstrated that this compound is a more potent inhibitor of SARS-CoV-2 replication than (R)-Hydroxychloroquine.[4][9]

Cardiovascular Effects

A significant concern with hydroxychloroquine is its potential for cardiotoxicity, specifically the inhibition of the hERG (human Ether-à-go-go-Related Gene) ion channel, which can lead to QT interval prolongation.[4] Notably, this compound exhibits significantly less inhibition of the hERG channel compared to the (R)-enantiomer, suggesting a potentially better cardiovascular safety profile.[4]

Table 2: In Vitro Inhibitory Activity of Hydroxychloroquine Enantiomers

| Target | This compound IC50 | (R)-Hydroxychloroquine IC50 | Racemic Hydroxychloroquine IC50 | Reference(s) |

| SARS-CoV-2 (Vero E6 cells) | 1.444 µM | 2.445 µM | 1.752 µM | [4][9] |

| hERG Ion Channel | > 20 µM | 15.7 µM | 12.8 µM | [4] |

Experimental Protocols

Chiral Separation of Hydroxychloroquine Enantiomers

Objective: To separate the (R)- and (S)-enantiomers of hydroxychloroquine from a racemic mixture for individual analysis.

Methodology: Preparative chiral high-performance liquid chromatography (HPLC) is a common method for separating enantiomers.[4][10]

-

Instrumentation: Shimadzu LC-20AD HPLC equipment or equivalent.[4]

-

Column: CHIRALPAK AY-H (AYH0CE-VC001) chiral column or a similar chiral stationary phase.[4]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 85:15:0.1 v/v/v).[4] The exact ratio may need optimization.

-

Sample Preparation: Dissolve the racemic hydroxychloroquine free base in the mobile phase.[4]

-

Chromatographic Conditions:

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column. The elution order should be determined using standards of the pure enantiomers.[4]

-

Purity Analysis: The enantiomeric excess of the separated fractions should be determined using an analytical chiral HPLC method.[4]

Caption: Workflow for the chiral separation of hydroxychloroquine enantiomers.

In Vitro Antiviral Activity Assay against SARS-CoV-2

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 in cell culture.

Methodology: A cytopathic effect (CPE) inhibition assay using Vero E6 cells is a standard method.[4][11]

-

Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection.[4]

-

Virus: SARS-CoV-2.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate for 24 hours.[12]

-

Prepare serial dilutions of this compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Simultaneously, treat the infected cells with the different concentrations of this compound.

-

Include appropriate controls (virus-only, cells-only, and a positive control drug like remdesivir).

-

Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated infected wells (typically 2-3 days).

-

Assess cell viability using a method such as the MTT assay or by microscopic observation of CPE.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits the viral CPE by 50%, using a dose-response curve.[4]

Signaling Pathways

Hydroxychloroquine modulates several key signaling pathways involved in inflammation and immune responses.

Toll-Like Receptor (TLR) Signaling Pathway

Hydroxychloroquine inhibits the signaling of endosomal TLRs, such as TLR7 and TLR9. By accumulating in the endosome and raising the pH, it interferes with the binding of nucleic acid ligands to these receptors, thereby preventing the downstream activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

Caption: Inhibition of TLR7 signaling by this compound.

Autophagy Pathway

Hydroxychloroquine is a known inhibitor of autophagy. It raises the pH of lysosomes, which prevents their fusion with autophagosomes. This blockage of the final step of autophagy leads to the accumulation of autophagosomes and inhibits the degradation of cellular components. This can impact antigen presentation and other cellular processes.[8][13]

Caption: Inhibition of the autophagy pathway by this compound.

Conclusion

The pharmacological profile of this compound reveals it to be a distinct chemical entity from its (R)-enantiomer. Its stereoselective pharmacokinetics, characterized by higher plasma protein binding and more rapid clearance, along with its potent in vitro antiviral activity and potentially improved cardiovascular safety profile, suggest that this compound may offer a superior therapeutic index compared to the racemic mixture. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this specific enantiomer in various disease contexts. This technical guide provides a foundational resource for professionals engaged in the research and development of hydroxychloroquine and its derivatives.

References

- 1. escholarship.org [escholarship.org]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 6. ovid.com [ovid.com]

- 7. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Hydroxychloroquine: An In-Depth Technical Guide on In Vitro Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Hydroxychloroquine, one of the enantiomers of the racemic mixture of hydroxychloroquine (B89500) (HCQ), has been a subject of intense scientific scrutiny for its potential antiviral properties, particularly in the context of the SARS-CoV-2 pandemic. In vitro studies have yielded conflicting results regarding its efficacy compared to its counterpart, (R)-Hydroxychloroquine. This technical guide provides a comprehensive overview of the existing in vitro data, details the experimental protocols employed in key studies, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The conflicting nature of the findings underscores the complexity of stereoisomer activity and highlights the need for standardized research protocols.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of this compound against SARS-CoV-2 has been a focal point of research, leading to contradictory findings from different research groups. This section summarizes the quantitative data from key studies to provide a clear comparison.

Table 1: Comparative In Vitro Activity of Hydroxychloroquine Enantiomers against SARS-CoV-2 in Vero E6 Cells

| Compound | Study 1: IC50 (µM)[1][2][3] | Study 2: EC50 (µM)[3][4] |

| This compound | 1.444 | 5.38 |

| (R)-Hydroxychloroquine | 2.445 | 3.05 |

| Racemic Hydroxychloroquine | 1.752 | 5.09 |

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency.

Table 2: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro)[1][5][6]

| Compound | IC50 (µM) |

| This compound | 2.47 |

| (R)-Hydroxychloroquine | > (S)-HCQ |

| Racemic Hydroxychloroquine | > (S)-HCQ |

Experimental Protocols

The methodologies employed in assessing the antiviral activity of this compound are critical to interpreting the divergent results. Below are detailed protocols from the key studies.

Protocol Favoring this compound Efficacy

This protocol is based on the methodology described in the bioRxiv preprints that reported higher potency for the (S)-enantiomer.[1][2]

Experimental Workflow for Antiviral Assay and Immunofluorescence Microscopy

Caption: Workflow for determining IC50 values of HCQ enantiomers.

Key Steps:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

Compound Pretreatment: Cells are pretreated with varying concentrations of (S)-HCQ, (R)-HCQ, and racemic HCQ for 1 hour.

-

Virus Infection: The cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubation: The infected cells are incubated for 24 hours.

-

Immunofluorescence Staining: Post-incubation, cells are fixed, permeabilized, and blocked. They are then stained with a primary antibody against the SARS-CoV nucleoprotein, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.

-

Data Acquisition and Analysis: The percentage of infected cells is quantified using fluorescence microscopy, and the IC50 values are calculated.

Protocol Favoring (R)-Hydroxychloroquine Efficacy

This protocol is derived from the peer-reviewed study indicating that the (R)-enantiomer is more active.[4]

Experimental Workflow for CPE Observation and Viral RNA Quantification

Caption: Workflow for determining EC50 values via CPE and RT-qPCR.

Key Steps:

-

Virus Propagation: A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells.

-

Drug Dilution: (S)-HCQ, (R)-HCQ, and racemic HCQ are diluted to various concentrations.

-

Infection and Treatment: Vero E6 cells are infected with SARS-CoV-2, and the prepared drug dilutions are added.

-

Cytopathic Effect (CPE) Observation: The cells are monitored for virus-induced CPE, and the extent of cell death is scored.

-

Viral RNA Quantification: The cell supernatant is collected, and viral RNA is extracted. The amount of viral RNA is then quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The EC50 values are calculated based on the reduction in CPE and viral RNA levels.

Proposed Mechanisms of Antiviral Action

The antiviral effects of hydroxychloroquine enantiomers are believed to be multifactorial. The following diagrams illustrate the key proposed signaling pathways and mechanisms of inhibition.

Inhibition of Viral Entry and Replication

A primary proposed mechanism involves the alkalinization of acidic intracellular organelles, which disrupts pH-dependent steps of viral entry and replication.

Caption: (S)-HCQ's interference with viral entry and replication.

This pathway illustrates that this compound may inhibit viral entry by:

-

Increasing Endosomal/Lysosomal pH: As a weak base, it accumulates in acidic organelles like endosomes and lysosomes, raising their pH.[4][7][8] This can prevent the pH-dependent activation of viral fusion proteins and the release of the viral genome into the cytoplasm.[4][7][8]

-

Interfering with ACE2 Glycosylation: It may alter the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for SARS-CoV-2.[8][9][10][11] This could reduce the binding affinity of the viral spike protein to the receptor.[8][9][10][11]

Inhibition of Viral Protease Mpro

Inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication, is another potential antiviral mechanism.

Caption: (S)-HCQ's inhibition of the viral main protease (Mpro).

Studies suggest that this compound can directly inhibit the activity of Mpro.[1][5][6] By blocking this enzyme, it prevents the cleavage of viral polyproteins into functional proteins that are essential for the formation of the replication-transcription complex, thereby halting viral replication.[1][5][6]

Immunomodulatory Mechanisms

Beyond direct antiviral effects, this compound may exert immunomodulatory actions that could be relevant in the context of viral infections.

Caption: Immunomodulatory effects of (S)-HCQ on innate immune signaling.

This compound may modulate the immune response by:

-

Inhibiting Toll-Like Receptor (TLR) Signaling: By accumulating in endosomes, it can interfere with the activation of TLR7 and TLR9, which are sensors of viral nucleic acids.[9][12] This can lead to a reduction in the production of type I interferons and other pro-inflammatory cytokines.[9][12]

-

Blocking the cGAS-STING Pathway: It has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is another crucial sensor of cytosolic viral DNA.[12] This blockade can further dampen the inflammatory response.[12]

Conclusion

The in vitro antiviral activity of this compound remains a topic of scientific debate, with credible studies presenting conflicting evidence regarding its potency relative to the (R)-enantiomer. The data presented in this guide highlight the significant impact of experimental design and methodology on the observed outcomes. While multiple plausible mechanisms of action have been proposed, including the disruption of viral entry, inhibition of key viral enzymes, and modulation of the host immune response, further research is imperative. A consensus on standardized in vitro testing protocols is essential to resolve the existing discrepancies and to accurately determine the therapeutic potential of this compound as an antiviral agent. This detailed guide serves as a valuable resource for researchers navigating this complex and evolving field of study.

References

- 1. Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine and hydroxychloroquine in coronavirus disease 2019 (COVID-19). Facts, fiction and the hype: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. The Effects of Chloroquine and Hydroxychloroquine on ACE2-Related Coronavirus Pathology and the Cardiovascular System: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring insights of hydroxychloroquine, a controversial drug in Covid-19: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approach to the mechanism of action of hydroxychloroquine on SARS-CoV-2: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rmdopen.bmj.com [rmdopen.bmj.com]

- 12. researchgate.net [researchgate.net]

(S)-Hydroxychloroquine binding to Toll-like receptors (TLRs)

An In-depth Technical Guide on the Interaction of (S)-Hydroxychloroquine with Toll-like Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and inhibitory mechanisms of this compound ((S)-HCQ) on Toll-like receptors (TLRs), with a primary focus on the endosomal TLRs: TLR7, TLR8, and TLR9. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and laboratory workflows.

Note on this compound: The majority of available research has been conducted using the racemic mixture of hydroxychloroquine (B89500) (HCQ). Specific quantitative or mechanistic studies distinguishing the (S)-enantiomer are not prevalent in the current literature. Therefore, this guide primarily relies on data for HCQ, with the understanding that the mechanism of action for the (S)-enantiomer is expected to be largely identical.

Core Mechanism of Action

This compound's primary interaction with endosomal TLRs is indirect, stemming from its properties as a weak base. HCQ accumulates in acidic intracellular compartments, such as endosomes and lysosomes, where it increases the luminal pH.[1][2] This disruption of the normal acidic environment interferes with TLR function in two main ways:

-

Inhibition of TLR Processing and Maturation: Endosomal TLRs, particularly TLR7 and TLR9, require proteolytic cleavage in the acidic environment of the endosome to become functionally active.[3][4][5] By raising the endosomal pH, HCQ inhibits these necessary cleavage events. For instance, studies have shown that HCQ treatment leads to an accumulation of the full-length, inactive form of TLR7 and a reduction in its cleaved, active form.[4][6]

-

Interference with Ligand Binding: The conformational changes in TLRs and the potential alteration of nucleic acid ligand structures at a higher pH can prevent the effective binding of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) for TLR7 and TLR8, and unmethylated CpG DNA for TLR9, to their respective receptors.[3][7][8] An alternative, though less emphasized, mechanism suggests that HCQ may directly bind to nucleic acids, thereby sterically hindering their interaction with the TLRs.[7][9]

The culmination of these effects is the potent inhibition of downstream TLR signaling, leading to a dampened innate immune response. This is characterized by a significant reduction in the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6.[8][10][11]

Quantitative Data

Direct binding affinity data, such as dissociation constants (Kd), for the interaction between (S)-HCQ and TLR proteins are not widely reported in the literature. The primary mechanism of action, being the disruption of the cellular environment rather than direct high-affinity binding to the receptor, makes such measurements less common. However, functional assays provide valuable quantitative insights into the inhibitory effects of HCQ on TLR signaling pathways.

| Parameter | TLR Target(s) | Value | Cell Type/System | Reference |

| IC50 | TLR Responses (general) | 3 µM | In vitro | [7] |

| IC50 | TLR Responses (general) | > 100 ng/mL | Human PBMCs | [12] |

| Effective Concentration | Inhibition of TLR7 processing | 1.25 - 5 µM | Primary human pDCs | [13] |

| Docking Score | TLR7 | -6.366 kcal/mol | In silico | [14] |

| Docking Score | TLR9 | -5.772 kcal/mol | In silico | [14] |

Signaling Pathways and Inhibition by this compound

TLR7, TLR8, and TLR9 all utilize the MyD88-dependent signaling pathway to induce an inflammatory response. (S)-HCQ's interference with the initial TLR activation step effectively blocks this entire downstream cascade.

TLR7/8/9 MyD88-Dependent Signaling Pathway

Upon ligand binding in the endosome, TLRs undergo a conformational change, leading to the recruitment of the TIR-domain-containing adaptor protein, Myeloid Differentiation primary response 88 (MyD88).[15][16] MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.[15] This leads to the activation of TRAF6, which in turn activates downstream kinases, ultimately resulting in the activation of key transcription factors like NF-κB and IRF7.[17][18] NF-κB and IRF7 translocate to the nucleus to induce the transcription of genes for pro-inflammatory cytokines and type I interferons, respectively.

Caption: MyD88-dependent signaling pathway inhibited by (S)-HCQ.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on TLR signaling.

TLR Reporter Gene Assay

This assay quantitatively measures the activation of a specific TLR signaling pathway in response to a ligand and its inhibition by a test compound.

Objective: To determine the IC50 of (S)-HCQ for the inhibition of TLR7, TLR8, or TLR9 activation.

Materials:

-

HEK-Blue™ hTLR7, hTLR8, or hTLR9 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

TLR Ligands: R848 (for TLR7/8), ODN 2006 (for TLR9)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.

-

Compound Preparation: Prepare a stock solution of (S)-HCQ in an appropriate solvent (e.g., DMSO or water). Create a serial dilution of (S)-HCQ in culture medium to achieve the desired final concentrations for the dose-response curve.

-

Plate Setup:

-

Add 20 µL of each (S)-HCQ dilution to the appropriate wells of the 96-well plate.

-

Add 20 µL of the appropriate TLR ligand (e.g., R848 at a final concentration of 1 µg/mL) to all wells except the negative control wells.

-

Add 160 µL of the cell suspension to each well.

-

Include controls: cells with ligand only (positive control), cells with medium only (negative control), and cells with the highest concentration of (S)-HCQ without ligand (to test for cytotoxicity or intrinsic activity).

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The level of secreted alkaline phosphatase (SEAP) is proportional to the OD.

-

Data Analysis: Calculate the percentage of inhibition for each (S)-HCQ concentration relative to the positive control. Plot the percentage of inhibition against the log of the (S)-HCQ concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

PBMC Stimulation and Cytokine Analysis

This ex vivo assay measures the effect of (S)-HCQ on cytokine production from primary human immune cells.

Objective: To assess the inhibition of TLR-induced cytokine production (e.g., IFN-α, TNF-α) from human Peripheral Blood Mononuclear Cells (PBMCs) by (S)-HCQ.

Materials:

-

Ficoll-Paque™ PLUS

-

RPMI 1640 medium supplemented with 10% FBS and antibiotics

-

Human whole blood from healthy donors

-

This compound

-

TLR Ligands: R848 (TLR7/8), CpG-A (ODN 2216 for TLR9)

-

96-well U-bottom cell culture plates

-

ELISA or multiplex bead array kits for desired cytokines (e.g., IFN-α, TNF-α)

Procedure:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.

-

Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Treatment and Stimulation:

-

Add 50 µL of medium containing (S)-HCQ at various concentrations to the cells.

-

Incubate for 1-2 hours at 37°C.

-

Add 50 µL of medium containing the appropriate TLR ligand (e.g., CpG-A at a final concentration of 2.5 µM).

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex bead array, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of cytokine inhibition at each (S)-HCQ concentration compared to the TLR ligand-stimulated control.

Western Blot for TLR7 Cleavage

This biochemical assay visualizes the effect of (S)-HCQ on the proteolytic processing of TLR7.

Objective: To determine if (S)-HCQ inhibits the cleavage of full-length TLR7 into its active form.

Materials:

-

PBMCs or a suitable cell line (e.g., CAL-1 pDC cell line)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the C-terminus of human TLR7

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells (e.g., 1 x 10^6 PBMCs) in the presence of varying concentrations of (S)-HCQ (e.g., 1.25 to 20 µM) for 18 hours.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run on an SDS-PAGE gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TLR7 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The full-length TLR7 will appear at ~140 kDa and the cleaved C-terminal fragment at ~75 kDa.

-

Analysis: Quantify the band intensities to determine the ratio of cleaved to full-length TLR7 in treated versus untreated samples.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for investigating (S)-HCQ's effect on TLRs and the logical relationship of its inhibitory mechanisms.

Caption: General workflow for studying (S)-HCQ's effect on TLRs.

Caption: Logical flow of (S)-HCQ's inhibitory mechanisms on TLRs.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of hydroxychloroquine on atrial electrophysiology in in silico wild-type and PITX2+/- atrial cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxychloroquine is associated with impaired interferon-alpha and tumor necrosis factor-alpha production by plasmacytoid dendritic cells in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation profile of Toll-like receptors of peripheral blood lymphocytes in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medrxiv.org [medrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Activation Immune Cells [bdbiosciences.com]

- 16. The Effect of Chloroquine on Immune Activation and Interferon Signatures Associated with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Preliminary Toxicity of (S)-Hydroxychloroquine

This technical guide provides an in-depth overview of the preliminary toxicity studies relevant to (S)-Hydroxychloroquine. The information presented is primarily based on studies of its racemic parent compound, Hydroxychloroquine (B89500) (HCQ), and serves as a critical resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes pertinent biological pathways and workflows.

Introduction

This compound is the S-enantiomer of hydroxychloroquine, a 4-aminoquinoline (B48711) drug widely used in the treatment of malaria and various autoimmune diseases.[1][2] While HCQ has a long history of clinical use, concerns regarding its potential toxicity are well-documented.[1][3] Understanding the toxicological profile of the (S)-enantiomer is crucial for its development as a potentially safer or more effective therapeutic agent. This guide synthesizes the available preclinical data on HCQ to infer the potential toxicities of its S-enantiomer.

Cytotoxicity

In vitro studies have demonstrated that hydroxychloroquine exhibits cytotoxic effects in a dose- and time-dependent manner across various cell lines.[4] The half-maximal cytotoxic concentration (CC50) values vary depending on the cell type and the duration of exposure.

Table 1: Cytotoxicity (CC50) of Hydroxychloroquine in Various Cell Lines

| Cell Line | Origin | CC50 (μM) at 48h | CC50 (μM) at 72h |

| H9C2 | Rat Cardiomyocytes | 29.55 | 15.26 |

| HEK293 | Human Embryonic Kidney | - | 15.26 |

| IEC-6 | Rat Intestinal Epithelial | - | 20.31 |

| Vero | Monkey Kidney | - | 56.19 |

| ARPE-19 | Human Retinal Pigment Epithelial | - | 72.87 |

Data compiled from multiple sources.[4][5][6][7]

It is noteworthy that cardiomyocytes (H9C2) and embryonic kidney cells (HEK293) appear to be among the most sensitive to HCQ's cytotoxic effects.[4][5][6]

Genotoxicity

Several studies have investigated the genotoxic potential of hydroxychloroquine, revealing evidence of DNA damage and mutagenic effects. These studies suggest that HCQ can induce genomic instability.[8][9]

Table 2: Summary of Genotoxicity Studies of Hydroxychloroquine

| Assay | Model System | Key Findings |

| Chromosomal Aberration Assay | Human Peripheral Blood | Increased chromosomal breaks, centromeric disruption, dicentrics, and pulverized chromosomes.[8][10] |

| DNA Fragmentation Assay | Human Peripheral Blood | Evidence of DNA damage through increased fragmentation.[8][10] |

| Mitotic Index | Human Peripheral Blood | Decreased mitotic index with increasing HCQ concentration.[8][10] |

| Micronucleus (MN) Assay | Human Lymphoblastoid TK6 Cells | Weak induction of micronuclei after 24-hour treatment. |

| Comet Assay | Human Lymphoblastoid TK6 Cells | No significant DNA strand breakage after short-term (3-4h) treatment. |

| cII Gene Mutation Assay | Mouse Embryonic Fibroblasts (MEFs) | Induced mutations, indicating mutagenic potential. |

This table summarizes findings from multiple research articles.

In Vivo Toxicity

In vivo studies, primarily in rodent models, have identified several target organs for hydroxychloroquine toxicity. Chronic exposure can lead to structural and functional alterations in vital organs.[11][12][13]

Table 3: Summary of In Vivo Toxicity Findings for Hydroxychloroquine in Male Albino Rats

| Organ System | Key Histopathological and Biomarker Findings |

| Hematological | Significantly lowered erythrocytes, hemoglobin, hematocrit, platelets, leucocytes, and lymphocytes.[11][13][14] |

| Liver | Increased AST, ALT, amylase, and alkaline phosphatase.[11][13][14] Kupffer cell hyperplasia and occasional hepatocyte dysplasia.[11][14] |

| Kidney | Glomerular fragmentation, partial atrophy, hydropic degeneration of renal tubules, and hyaline cast formation.[11][13][14] |

| Heart | Myofiber necrosis, myolysis, and disorganization.[11][13] |

| Spleen | Decrease in the number and size of white pulp follicles and a decline in T-rich cells.[11] |

| Testis | Spermatocyte degeneration, sloughing of spermatogenic cells, and interstitial edema.[11][13] |

Findings are based on studies administering therapeutic equivalent doses of HCQ to rats.[11][12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols used in the cited studies.

Cytotoxicity Assessment (Trypan Blue Assay)

-

Cell Culture : Human peripheral blood samples are cultured.

-

Treatment : Cells are exposed to varying concentrations of HCQ (e.g., 62.5 µl - 500 µl of a 200 mg solution) for a specified duration.[8][10]

-

Staining : A sample of the cell suspension is mixed with an equal volume of Trypan Blue stain.

-

Microscopy : Stained cells are loaded onto a hemocytometer and observed under a microscope.

-

Quantification : The number of viable (unstained) and non-viable (blue-stained) cells are counted to determine the percentage of dead cells.[8]

Genotoxicity Assessment (Chromosomal Aberration Assay)

-

Cell Culture and Treatment : Human peripheral blood lymphocytes are cultured and treated with various concentrations of HCQ.

-

Metaphase Arrest : A mitotic inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of cell division.

-

Harvesting and Hypotonic Treatment : Cells are harvested, treated with a hypotonic solution (e.g., KCl) to swell the cells, and then fixed.

-

Slide Preparation : The fixed cells are dropped onto microscope slides and air-dried.

-

Staining : Slides are stained with Giemsa stain.

-

Microscopic Analysis : Metaphase spreads are examined under a microscope for chromosomal abnormalities such as breaks, gaps, and rearrangements.[8]

In Vivo Toxicity Study in Rats

-

Animal Model : Male albino rats are used.

-

Dosing : Rats are administered HCQ at doses equivalent to therapeutic human doses for various conditions (e.g., malaria, lupus).[11][12]

-

Duration : The study is conducted over a period that simulates chronic exposure.

-

Sample Collection : At the end of the study period, blood samples are collected for hematological and biochemical analysis. Key organs (liver, kidney, heart, spleen, testis) are harvested.[11][12][13]

-

Analysis :

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms underlying HCQ toxicity are not fully elucidated but are thought to involve multiple pathways. One of the key proposed mechanisms is the disruption of lysosomal function.[3]

Caption: Proposed mechanism of this compound induced cellular toxicity.

The workflow for assessing the genotoxic potential of a compound like this compound typically involves a battery of in vitro and in vivo tests.

Caption: A typical workflow for the assessment of genotoxicity.

The logical relationship for determining the risk of organ toxicity involves integrating pharmacokinetic and pharmacodynamic data.

Caption: Logic for assessing organ toxicity risk.

Conclusion

The preliminary toxicity data for hydroxychloroquine indicates potential for cytotoxicity, genotoxicity, and in vivo organ damage, particularly with chronic exposure.[4][8][11] Key target organs include the heart, kidney, liver, and retina.[3][4][11] The mechanisms of toxicity appear to be multifactorial, involving lysosomal dysfunction and oxidative stress.[3] Researchers and drug development professionals should consider these findings when designing further preclinical and clinical studies for this compound. A thorough evaluation of the specific toxicological profile of the S-enantiomer is warranted to determine if it offers a superior safety profile compared to the racemic mixture.

References

- 1. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging sys… [ouci.dntb.gov.ua]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. jhsss.sums.ac.ir [jhsss.sums.ac.ir]

- 9. keck.usc.edu [keck.usc.edu]

- 10. Evaluating the Genotoxicity of Hydroxychloroquine: An In Vitro and In Vivo Study [jhsss.sums.ac.ir]

- 11. Hydroxychloroquine Toxicity in the Vital Organs of the Body: In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. researchgate.net [researchgate.net]

(S)-Hydroxychloroquine effect on lysosomal pH and autophagy

An In-depth Technical Guide on the Effects of (S)-Hydroxychloroquine on Lysosomal pH and Autophagy

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the available scientific literature investigates the effects of racemic hydroxychloroquine (B89500) (HCQ), a mixture of (R)- and (S)-enantiomers. Specific data focusing solely on the (S)-enantiomer is limited. Therefore, this guide summarizes the effects attributed to hydroxychloroquine in its commonly used racemic form. The fundamental lysosomotropic mechanism is expected to be shared by both enantiomers.

**Executive Summary

Hydroxychloroquine (HCQ), a 4-aminoquinoline (B48711) derivative, is a lysosomotropic agent widely recognized for its ability to modulate autophagy. Its mechanism of action is primarily centered on its properties as a weak base. HCQ readily permeates cell membranes and accumulates within acidic organelles, most notably lysosomes. This sequestration leads to a cascade of events, beginning with the neutralization of lysosomal pH. The resulting increase in pH impairs the function of acid-dependent lysosomal hydrolases and critically disrupts the fusion of autophagosomes with lysosomes. This blockade of the terminal step of the autophagy pathway, known as autophagic flux, results in the accumulation of autophagosomes within the cell. This guide provides a detailed technical overview of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Effect of Hydroxychloroquine on Lysosomal pH

The primary effect of HCQ on cellular function stems from its ability to alter the pH of acidic organelles. As a diprotic weak base, HCQ diffuses across biological membranes in its uncharged state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated.[1][2] This process effectively traps the drug within the organelle, leading to its accumulation at concentrations 100 to 1000 times higher than in the extracellular space.[3][4] This massive influx of a basic compound neutralizes the lysosomal lumen, raising its pH and disrupting the organelle's function.[1][5]

Mechanism of Lysosomal pH Alteration

The process can be visualized as a logical sequence:

Quantitative Data on Lysosomal Perturbation

The accumulation of HCQ and its effect on lysosomal homeostasis have been quantified in various studies.

| Parameter Measured | Cell/System Type | HCQ Concentration | Observed Effect | Citation |

| Drug Accumulation | General | 10-100 µM | 100-1000 fold accumulation in lysosomes | [3] |

| Intracellular Drug Conc. | B16F10 melanoma cells | 100 µM (2 hrs) | 35.68-fold higher intracellular HCQ at pH 6.5 with liposomal delivery vs. free HCQ | [6] |

| Lysosomal Drug Conc. | B16F10 melanoma cells | 100 µM (2 hrs) | 1.98-fold higher lysosomal HCQ at pH 6.5 vs pH 7.4 with liposomal delivery | [6] |

| Lysosomal Volume | Human Breast Cancer Lines | Not specified | 1.5 to 3-fold increase in lysosomal volume fraction by 24 hours | [7] |

Experimental Protocol: Measuring Lysosomal pH

A common method to quantify lysosomal pH involves the use of fluorescent pH-sensitive dyes, such as LysoSensor™ probes.

Objective: To measure changes in lysosomal pH in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7)

-

Complete culture medium

-

This compound stock solution

-

LysoSensor™ Green DND-189 or similar ratiometric pH probe

-

Live-cell imaging buffer (e.g., HBSS)

-

Confocal microscope or fluorescence plate reader

-

Calibration buffers of known pH (ranging from pH 4.0 to 6.0)

Procedure:

-

Cell Seeding: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and grow to 60-70% confluency.

-

Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for a specified duration (e.g., 4, 12, or 24 hours). Include a vehicle-only control group.

-

Dye Loading: Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.

-

Incubation: Add the LysoSensor™ probe, diluted in the imaging buffer to the manufacturer's recommended concentration (typically 1-5 µM), to each well. Incubate for 30-60 minutes at 37°C, protected from light.

-

Imaging/Measurement:

-

Microscopy: After incubation, wash the cells to remove excess dye. Add fresh imaging buffer and immediately visualize the cells using a confocal microscope. Capture images using the appropriate excitation/emission wavelengths for the probe. The fluorescence intensity of LysoSensor Green increases with acidity.

-

Plate Reader: For a ratiometric probe, measure fluorescence intensity at two different emission wavelengths. The ratio of these intensities corresponds to the pH.

-

-

Calibration Curve: To obtain quantitative pH values, generate a calibration curve. Treat dye-loaded, untreated cells with calibration buffers containing a H+/K+ ionophore (e.g., nigericin) and a K+ ionophore (e.g., valinomycin). This equilibrates the lysosomal pH with the external buffer pH. Measure the fluorescence intensity/ratio for each known pH to create a standard curve.

-

Data Analysis: Quantify the fluorescence intensity of the lysosomes in the treated and control cells. Convert these intensity values to pH values using the calibration curve.

Effect of Hydroxychloroquine on Autophagy

Autophagy is a catabolic process involving the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the contents.[8] By raising lysosomal pH, HCQ inhibits the activity of lysosomal acid hydrolases and, crucially, blocks the fusion of autophagosomes with lysosomes.[2][9] This leads to a halt in the final, degradative step of autophagy, a condition known as impaired autophagic flux.

Quantitative Data on Autophagy Inhibition

The inhibition of autophagic flux by HCQ results in the accumulation of autophagy-related proteins and vesicles, which can be quantified.

| Parameter Measured | Cell/System Type | HCQ Concentration | Observed Effect | Citation |

| LC3B Puncta | Cholangiocarcinoma cells | IC50 | Marked increase in LC3B-positive punctate dots | |

| LC3 mRNA & LC3-II Protein | Cervical Cancer SiHa cells | Not specified | Increased expression of LC3 mRNA and LC3-II protein | |

| Autophagosomes | Melanoma cell lines | Not specified | Increased numbers of autophagic vesicles (AVs) | [10] |

| p62/SQSTM1 Protein | Cholangiocarcinoma cells | IC50 & 2*IC50 | Increased protein levels of p62/SQSTM1 | [11] |

Note: The accumulation of LC3-II and p62 is indicative of a blockage in autophagic degradation rather than an induction of autophagy.

Experimental Protocol: Autophagy Flux Assay